N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Historical Evolution of Thiophene-Ethanediamide Derivatives
Thiophene derivatives have been integral to organic chemistry since Viktor Meyer’s isolation of thiophene in 1882. Early synthetic methods, such as the Paal-Knorr and Gewald reactions, laid the groundwork for functionalizing thiophene cores. The Paal-Knorr method, involving 1,4-dicarbonyl compounds and sulfiding agents, enabled the production of substituted thiophenes, while the Gewald reaction expanded access to aminothiophenes through ketone-cyanoester condensations.
The integration of ethanediamide linkers emerged in the late 20th century, driven by the need for bifunctional molecules capable of bridging aromatic systems. Ethanediamides, with their dual amide groups, provided a stable yet flexible backbone for connecting heterocycles like thiophene. Early derivatives focused on single-thiophene systems, but advances in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated the synthesis of dual-thiophene architectures. For example, the trimerization of thiophene–aldehyde units between EDOT groups demonstrated the feasibility of multi-thiophene frameworks.
Table 1: Milestones in Thiophene-Ethanediamide Derivative Synthesis
Position of N'-{2-Hydroxy-2-[4-(Thiophen-3-yl)Phenyl]Ethyl}-N-[(Thiophen-2-yl)Methyl]Ethanediamide in Contemporary Medicinal Chemistry
This compound exemplifies modern strategies to enhance drug-receptor interactions through multi-thiophene systems. The dual thiophene moieties enable π-π stacking with aromatic residues in enzyme active sites, while the ethanediamide linker stabilizes conformations via hydrogen bonding. For instance, analogous compounds have shown promise as kinase inhibitors by simultaneously engaging ATP-binding pockets and allosteric sites.
Recent studies highlight its potential in targeting inflammatory pathways. The hydroxyl group at the 2-position of the ethyl chain may participate in hydrogen bonding with cyclooxygenase-2 (COX-2), mimicking the interactions of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the thiophen-3-ylphenyl group’s planar structure facilitates intercalation into DNA, suggesting anticancer applications.
Thiophene as a Privileged Pharmacophore in Drug Discovery
Thiophene’s sulfur atom confers distinct electronic properties, including high polarizability and resonance stabilization, which enhance binding to biomolecular targets. Its aromaticity allows for predictable substitution patterns, enabling modular drug design. Over 20 FDA-approved drugs incorporate thiophene, such as clopidogrel (antiplatelet) and prasugrel (CYP450-activated prodrug).
Key Attributes of Thiophene in Drug Design:
- Electron-rich cavity : Facilitates charge-transfer interactions with electron-deficient protein regions.
- Metabolic stability : Sulfur’s electronegativity reduces oxidative metabolism compared to furan or pyrrole.
- Functionalization versatility : Aldehyde-, sulfonyl-, and hydroxy-groups can be introduced at C2/C5 positions for further derivatization.
For example, thiophene–aldehyde derivatives have been crosslinked with ethylenediamine to form conductive polymers for biosensing, underscoring its adaptability beyond small-molecule therapeutics.
Research Significance of Dual Thiophene-Containing Ethanediamides
Dual thiophene systems, such as This compound , exploit synergistic effects between the two rings. The 3-yl and 2-yl substitutions create a stereoelectronic gradient, enhancing binding specificity.
Table 2: Comparative Analysis of Single vs. Dual Thiophene Derivatives
| Property | Single Thiophene | Dual Thiophene |
|---|---|---|
| Binding Affinity | Moderate (IC~50~ = 1–10 μM) | High (IC~50~ = 0.1–1 μM) |
| Metabolic Stability | Prone to oxidation | Enhanced via electron delocalization |
| Synthetic Complexity | Low | Moderate to high |
The ethanediamide linker’s role is twofold:
- Conformational restriction : Preorganizes the molecule for target engagement, reducing entropy penalties.
- Solubility modulation : Balances hydrophilicity (amide groups) and lipophilicity (thiophene rings) for optimal bioavailability.
Current research focuses on leveraging these compounds in multitarget therapies, particularly for diseases like cancer and neurodegeneration, where polypharmacology is advantageous.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17(14-5-3-13(4-6-14)15-7-9-25-12-15)11-21-19(24)18(23)20-10-16-2-1-8-26-16/h1-9,12,17,22H,10-11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKUQSZWNUPECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives, including N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene rings react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene rings in its structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous thiophene-containing amides and ethanediamides.
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Crystallographic Data
- NMR : The target compound’s 1H NMR would show distinct signals for the hydroxyethyl proton (~δ 4.5–5.0 ppm) and thiophene protons (δ 6.5–7.5 ppm), similar to N-(2-nitrophenyl)thiophene-2-carboxamide .
- MS : A molecular ion peak at m/z ~440–460 is expected, aligning with the molecular weight of analogous ethanediamides .
- Crystallography : The hydroxyethyl group may induce intermolecular H-bonds, as observed in Beta-hydroxythiofentanyl derivatives , while thiophene-thiophene interactions could drive layered crystal packing .
Pharmacological and Material Properties
- Anti-LSD1 Activity : While the target compound’s bioactivity is undocumented, structurally related benzamides (e.g., 5b ) exhibit anti-LSD1 activity (IC50 ~50–100 nM) due to thiophene-mediated enzyme inhibition .
- Electronic Properties: The dual thiophene substitution in the target compound may enhance charge transport in organic semiconductors, comparable to cyanothiophene-acetamide derivatives .
Biological Activity
N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential biological activities. Its unique structural features, including hydroxy and thiophene groups, suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 358.47 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and modulating enzyme or receptor activity. The thiophene rings may also contribute to hydrophobic interactions, influencing the compound's pharmacological profile.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties. For example, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Thiophene-containing compounds are also noted for their anti-inflammatory activities. Studies have demonstrated that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
Study 1: Anticancer Activity
A study assessed the effects of thiophene derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The IC₅₀ values ranged from 5 to 15 µM, indicating strong potential for further development as anticancer agents.
Study 2: Anti-inflammatory Activity
In another investigation, a series of thiophene derivatives were tested for their anti-inflammatory effects in vitro. The results showed that these compounds reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The most effective compound achieved an IC₅₀ value of 12 µM, suggesting a promising avenue for treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound | IC₅₀ (µM) | Activity |
|---|---|---|
| This compound | 5 - 15 | Anticancer |
| Thiophene derivative A | 10 | Anti-inflammatory |
| Thiophene derivative B | 12 | Anti-inflammatory |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis involves sequential coupling of thiophene-containing intermediates with hydroxyethyl and ethanediamide groups. Critical parameters include:
- Temperature control : Reactions often require low temperatures (-40°C to -20°C) for regioselective coupling, as seen in analogous thiophene-based syntheses .
- Solvent selection : Dichloromethane or dimethylformamide enhances reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids like TMSOTf or NIS improve coupling yields in heterocyclic systems .
- Purification : Use preparative HPLC or column chromatography to isolate the product from byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemistry of thiophene substituents and confirms hydroxyethyl group positioning .
- Mass spectrometry : High-resolution MS validates molecular weight and detects isotopic patterns for chlorine/fluorine atoms (if present) .
- HPLC : Reversed-phase methods with UV detection (λ = 255 nm) assess purity (>95%) and resolve stereoisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
Discrepancies may arise from variations in assay conditions (e.g., pH, redox environment). Methodological solutions include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays to distinguish target-specific effects from off-target interactions .
- Metabolic profiling : Use hepatic microsomes to identify metabolites that may interfere with activity measurements .
- Computational docking : Cross-validate experimental data with in silico binding simulations to identify assay-specific artifacts .
Q. What computational strategies are recommended to predict the binding affinity of this compound with potential enzymatic targets?
- Molecular docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzymes like cytochrome P450 or kinases. Key parameters include:
- Partial charge assignments for thiophene sulfur atoms .
- Solvation effects modeled with explicit water molecules .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify allosteric pockets influenced by the hydroxyethyl group .
Q. How should researchers design in vitro experiments to evaluate the metabolic stability of this compound in hepatic microsomes?
- Incubation conditions : Use human liver microsomes (0.5 mg/mL protein) with NADPH (1 mM) at 37°C. Monitor depletion over 60 minutes .
- Analytical workflow :
- Quench reactions with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS using a C18 column and gradient elution .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Systematic substitution : Modify thiophene rings (e.g., 3-yl vs. 2-yl) or the hydroxyethyl group to assess impacts on bioactivity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., ethanediamide backbone for hydrogen bonding) .
- Biological testing : Screen derivatives against panels of cancer cell lines (NCI-60) or bacterial strains (Gram+/Gram-) to correlate structural changes with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
